Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate

Description

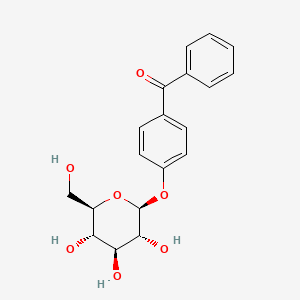

Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate is a glycosylated benzophenone derivative. Its structure consists of a central ketone group (methanone) flanked by two aryl rings: one phenyl group and another substituted with a beta-D-glucopyranosyloxy moiety at the para position. The hemihydrate designation indicates the compound crystallizes with half a water molecule per formula unit, enhancing its stability and solubility in aqueous environments.

Properties

CAS No. |

83355-65-1 |

|---|---|

Molecular Formula |

C19H20O7 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

phenyl-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |

InChI |

InChI=1S/C19H20O7/c20-10-14-16(22)17(23)18(24)19(26-14)25-13-8-6-12(7-9-13)15(21)11-4-2-1-3-5-11/h1-9,14,16-20,22-24H,10H2/t14-,16-,17+,18-,19-/m1/s1 |

InChI Key |

ZCXWHGXLVGHPKE-IQZDNPOKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate typically involves the reaction of a phenyl methanone derivative with a beta-D-glucopyranosyloxy compound under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Key steps include the purification of raw materials, precise control of reaction parameters, and efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in drug development.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)phenyl-, hemihydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Chlorinated Derivative: (4-Chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)methanone Hemihydrate (CAS 83355-63-9)

Methyl-Substituted Analog: (2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone (CAS 83355-11-7)

- Key Difference: Incorporation of a 2-methylphenyl group and a xylopyranosyl (pentose) sugar instead of glucopyranosyl (hexose) .

- Impact: The methyl group increases hydrophobicity, while the xylopyranosyl moiety reduces molecular weight (compared to glucopyranosyl) and may affect binding affinity to carbohydrate-recognizing proteins.

Glycosyl Group Variations

Beta-D-Xylopyranosyl vs. Beta-D-Glucopyranosyl Derivatives

- Xylopyranosyl Analog: Contains a pentose sugar (xylose) with one fewer hydroxyl group than glucose. Example: (4-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone . Impact: Reduced hydrogen-bonding capacity and lower molecular weight may decrease aqueous solubility but improve lipophilicity.

Ketone Type: Methanone vs. Ethanone Derivatives

Methanone (Benzophenone) vs. Ethanone (Acetophenone)

- Example: 1-[4-(β-D-Glucopyranosyloxy)-2-hydroxyphenyl]ethanone (CAS 54918-24-0) . Molecular Formula: C₁₄H₁₈O₈ (vs. C₁₉H₁₈O₆·½H₂O for the methanone hemihydrate). Structural Difference: An acetyl group (-COCH₃) replaces the benzoyl group (-COC₆H₅).

Hydrate vs. Anhydrous Forms

- Hemihydrate Form: Stabilizes the crystal lattice via water incorporation, often improving shelf life and dissolution rates. For example, the hemihydrate of (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)methanone is specified in its CAS entry .

- Anhydrous Form : Typically more hygroscopic and prone to phase changes under humid conditions.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.